molecular formula C11H14ClNO2 B1437206 Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride CAS No. 220247-69-8

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Cat. No. B1437206
Key on ui cas rn: 220247-69-8
M. Wt: 227.69 g/mol
InChI Key: PUEZJQKDZBXXMM-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid methyl ester hydrochloride (113 mg, 0.5 mmol) is dissolved in aqueous methylamine (40%, 5.0 ml)) and heated at 100° C. overnight. Upon cooling to rt, the reaction mixture is evaporated to dryness under reduced pressure. The residue is taken up in water (1.0 ml), and treated with sodium hydroxide solution (1.0 N, 1.0 ml). The mixture is extracted with DCM (10 ml×3). The combined organic phase is dried over sodium sulfate, and concentrated to give the title compound. MS (+VE) m/z 191.1 (M++1).
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]([C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:8][CH:7]=1)=O.[CH3:16][NH2:17]>>[CH3:16][NH:17][C:4]([C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:8][CH:7]=1)=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
113 mg
Type
reactant
Smiles
Cl.COC(=O)C1=CC=C2CCNCC2=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide solution (1.0 N, 1.0 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with DCM (10 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=CC=C2CCNCC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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